molecular formula C14H22N2O4S B2982762 N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide CAS No. 1219845-05-2

N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide

Cat. No.: B2982762
CAS No.: 1219845-05-2
M. Wt: 314.4
InChI Key: UUEPDDFKFWWISU-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, particularly for the development of novel therapeutic agents. Its molecular structure incorporates two pharmaceutically privileged motifs: a furan ring and a methylsulfonamide group . The furan ring is a well-established scaffold in numerous pharmacologically active compounds, known to contribute to diverse biological activities such as antibacterial, antifungal, anticancer, and anti-inflammatory effects . This heterocycle can act as a bioisostere for a phenyl ring, offering a distinct hydrophilic-lipophilic balance that can enhance drug-receptor interactions and overall pharmacokinetic profiles . The methylsulfonamidomethyl moiety is a key functional group that can influence the molecule's solubility, metabolic stability, and binding affinity to biological targets through its strong hydrogen-bond accepting properties. This combination of features makes this compound a valuable chemical entity for researchers exploring new small-molecule inhibitors, particularly in areas like infectious disease and oncology . It serves as a sophisticated intermediate for constructing more complex molecules or as a core structure for investigating structure-activity relationships (SAR). Researchers are advised to handle this compound with standard laboratory safety protocols. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4S/c1-21(18,19)16-9-11-4-6-12(7-5-11)14(17)15-10-13-3-2-8-20-13/h2-3,8,11-12,16H,4-7,9-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEPDDFKFWWISU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide typically involves multiple steps:

  • Formation of the Furan-2-ylmethyl Intermediate

      Starting Material: Furan-2-carboxaldehyde.

      Reaction: Reduction using sodium borohydride (NaBH4) to form furan-2-ylmethanol.

      Conditions: Mild temperature, typically around 0-5°C.

  • Cyclohexanecarboxamide Formation

      Starting Material: Cyclohexanecarboxylic acid.

      Reaction: Conversion to cyclohexanecarboxamide using thionyl chloride (SOCl2) followed by reaction with ammonia (NH3).

      Conditions: Reflux conditions for the initial conversion, followed by ambient temperature for the amide formation.

  • Sulfonamide Formation

      Starting Material: Methylsulfonyl chloride.

      Reaction: Reaction with the amine group of the cyclohexanecarboxamide to form the sulfonamide.

      Conditions: Basic conditions using a base like triethylamine (TEA).

  • Final Coupling

      Reaction: Coupling of the furan-2-ylmethyl intermediate with the sulfonamide-modified cyclohexanecarboxamide.

      Conditions: Typically carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

      Products: Oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Products: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Products: Substitution reactions on the furan ring can lead to various substituted furan derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its sulfonamide group.

    Protein Binding: Studies on its binding affinity to various proteins.

Medicine

    Drug Development: Exploration as a lead compound for the development of new therapeutic agents.

    Antimicrobial Activity: Potential use in the development of new antimicrobial agents.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Manufacturing:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates of certain enzymes, thereby inhibiting their activity. The furan ring can interact with aromatic residues in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural Analogs in Serotonin 1A (5-HT1A) Receptor Imaging

  • 18F-FCWAY (18F-trans-4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide):

    • Key Features : Fluorine-18 radiolabeling, pyridinyl and piperazinyl substituents.
    • Application : PET imaging of 5-HT1A receptors in the brain. However, it undergoes defluorination in vivo, leading to bone uptake of radioactivity, which compromises imaging accuracy .
    • Improvement : Co-administration with miconazole (a CYP450 inhibitor) reduces defluorination, enhancing brain-specific uptake by nearly 200% .
  • 18F-Mefway : A structural variant with a fluoromethyl group and methoxyphenylpiperazine. Demonstrates higher metabolic stability compared to 18F-FCWAY, making it a superior candidate for clinical 5-HT1A receptor quantification .

Compound Substituents Key Application Limitations/Improvements
Target Compound Furan-2-ylmethyl, methylsulfonamidomethyl Hypothetical enzyme inhibition No direct data available
18F-FCWAY Fluorine-18, pyridinyl, methoxyphenylpiperazine 5-HT1A receptor PET imaging Defluorination; mitigated by miconazole
18F-Mefway Fluoromethyl, methoxyphenylpiperazine 5-HT1A receptor PET imaging Improved metabolic stability vs. 18F-FCWAY

Cyclohexanecarboxamides with Sulfonamide Moieties

  • NS398 (N-[2-(cyclohexoxy)-4-nitro-phenyl]-methanesulfonamide):
    • Key Features : Methanesulfonamide group, nitro and cyclohexoxy substituents.
    • Application : Selective COX-2 inhibitor (IC50 = 1.77 μM) with anti-inflammatory properties .
    • Comparison : The target compound’s methylsulfonamidomethyl group shares a sulfonamide motif but lacks COX-2-targeting substituents (e.g., nitro group). This suggests divergent biological targets.

Alkyl-Substituted Cyclohexanecarboxamides

  • N-(Heptan-4-yl)cyclohexanecarboxamide :
    • Key Features : Linear alkyl chain (heptan-4-yl) instead of aromatic or sulfonamide groups.
    • Synthesis : 66% yield via copper-catalyzed alkylation, demonstrating the versatility of cyclohexanecarboxamide backbones for functionalization .
    • Property Impact : Alkyl chains enhance lipophilicity but reduce polar interactions compared to the target compound’s furan and sulfonamide groups.

Hydroxamic Acid Derivatives

  • N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide :
    • Key Features : Hydroxamic acid group (N-hydroxy), 4-chlorophenyl substituent.
    • Application : Antioxidant activity via radical scavenging (e.g., DPPH assay) .
    • Contrast : The target compound’s sulfonamide group may favor enzyme inhibition over antioxidant effects due to differing electronic and steric profiles.

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